molecular formula C24H30N4O2S B305637 N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305637
M. Wt: 438.6 g/mol
InChI Key: NWAHXWRXHQHNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 has shown promise in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide works by blocking the activity of a specific ion channel called the TRPV1 receptor. This receptor is found on the surface of nerve cells and is involved in the transmission of pain signals. By blocking the activity of this receptor, N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can reduce the sensation of pain.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the activity of the TRPV1 receptor, a decrease in the release of inflammatory molecules, and an increase in the production of endogenous pain-relieving molecules.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for use in laboratory experiments. It is highly selective for the TRPV1 receptor, which makes it a useful tool for studying the function of this receptor in pain signaling. However, N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a relatively new drug candidate and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include further studies on its mechanism of action, the development of new formulations for improved delivery, and the evaluation of its safety and efficacy in clinical trials. Additionally, N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have potential applications in the treatment of other conditions, such as neuropathic pain and migraine.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The details of the synthesis method are proprietary and have not been disclosed by the manufacturer.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of chronic pain. These studies have shown that N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is effective in reducing pain without producing significant side effects. N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide works by targeting a specific type of nerve cell called the C-fiber, which is involved in the transmission of pain signals. By blocking the activity of these cells, N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can reduce the sensation of pain.

properties

Product Name

N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H30N4O2S/c1-4-20-12-8-9-18(2)23(20)25-22(29)17-31-24-27-26-21(28(24)15-16-30-3)14-13-19-10-6-5-7-11-19/h5-12H,4,13-17H2,1-3H3,(H,25,29)

InChI Key

NWAHXWRXHQHNKX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3)C

Origin of Product

United States

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